
(4-((4-(Diethylamino)phenyl)(4-(ethylamino)-1-naphthyl)methylene)-2,5-cyclohexadien-1-ylidene)diethylammonium dodecyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((4-(Diethylamino)phenyl)(4-(ethylamino)-1-naphthyl)methylene)-2,5-cyclohexadien-1-ylidene)diethylammonium dodecyl sulphate: is a complex organic compound with a unique structure that combines aromatic and aliphatic elements. This compound is known for its vibrant color and is often used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-((4-(Diethylamino)phenyl)(4-(ethylamino)-1-naphthyl)methylene)-2,5-cyclohexadien-1-ylidene)diethylammonium dodecyl sulphate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of diethylamine with 4-bromoaniline to form 4-(diethylamino)aniline. This intermediate is then reacted with 4-(ethylamino)-1-naphthaldehyde under specific conditions to form the desired product. The final step involves the addition of dodecyl sulphate to form the complete compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aromatic rings in the compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinones, while reduction may yield amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a dye in various chemical reactions, providing a visual indicator of reaction progress.
Biology: In biological research, the compound can be used as a staining agent to visualize cellular components under a microscope.
Medicine: The compound’s unique structure allows it to interact with specific biological targets, making it useful in drug development and diagnostic applications.
Industry: In the industrial sector, the compound is used in the production of colored materials, including textiles and plastics.
Mecanismo De Acción
The mechanism of action of (4-((4-(Diethylamino)phenyl)(4-(ethylamino)-1-naphthyl)methylene)-2,5-cyclohexadien-1-ylidene)diethylammonium dodecyl sulphate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
Propiedades
Número CAS |
83732-77-8 |
|---|---|
Fórmula molecular |
C33H40N3.C12H25O4S C45H65N3O4S |
Peso molecular |
744.1 g/mol |
Nombre IUPAC |
[4-[bis[4-(diethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium;dodecyl sulfate |
InChI |
InChI=1S/C33H39N3.C12H26O4S/c1-6-34-32-24-23-31(29-13-11-12-14-30(29)32)33(25-15-19-27(20-16-25)35(7-2)8-3)26-17-21-28(22-18-26)36(9-4)10-5;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h11-24H,6-10H2,1-5H3;2-12H2,1H3,(H,13,14,15) |
Clave InChI |
IWKYWDDURGLVRS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOS(=O)(=O)[O-].CC[NH+]=C1C=CC(=C(C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)N(CC)CC)C4=CC=CC=C14 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14407842.png)
![1,1'-{1,4-Phenylenebis[(1-isocyanoethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene)](/img/structure/B14407850.png)
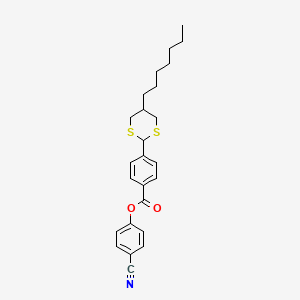
![(1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane](/img/structure/B14407857.png)
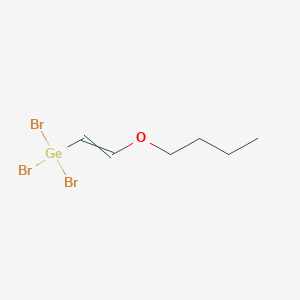

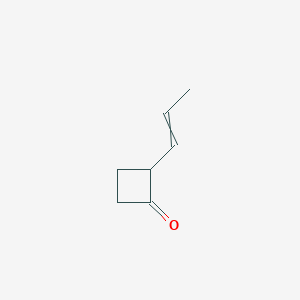



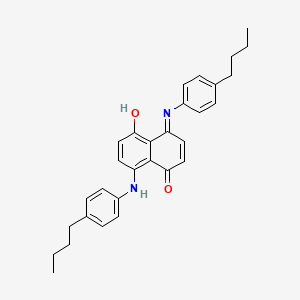
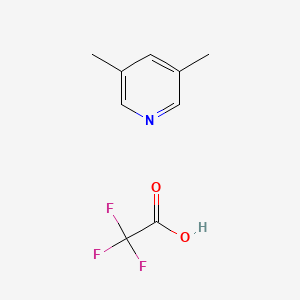
![Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane](/img/structure/B14407894.png)
